(1R,4S)-2-azabicyclo[2.2.1]heptane

DPP-4 Inhibition Type 2 Diabetes Gliptin Class

This chiral, rigid bridged bicyclic amine (MW 97.16, CAS 24875-04-5) is a conformationally constrained proline mimetic. The (1R,4S) stereochemistry is critical: the (1S,4R) enantiomer or flexible analogs (e.g., proline) yield divergent biological outcomes. With demonstrated DPP-4 inhibition (IC50=16.8 nM) and selective OX1R antagonism (Ki=16 nM, 50-fold over OX2R), this scaffold enables brain-penetrant candidates without sedative off-target effects. Catalytic enantioselective synthesis ensures reliable scalable supply. Procure only the specified stereoisomer to ensure experimental reproducibility.

Molecular Formula C6H11N
Molecular Weight 97.161
CAS No. 24875-04-5; 279-24-3; 380228-01-3
Cat. No. B2526733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4S)-2-azabicyclo[2.2.1]heptane
CAS24875-04-5; 279-24-3; 380228-01-3
Molecular FormulaC6H11N
Molecular Weight97.161
Structural Identifiers
SMILESC1CC2CC1CN2
InChIInChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m0/s1
InChIKeyGYLMCBOAXJVARF-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1R,4S)-2-Azabicyclo[2.2.1]heptane: Technical Specifications and Structural Identity for Procurement


(1R,4S)-2-Azabicyclo[2.2.1]heptane (CAS: 24875-04-5; 279-24-3; 380228-01-3) is a rigid, chiral bridged bicyclic amine with the molecular formula C₆H₁₁N and a molecular weight of 97.16 g/mol [1]. This scaffold serves as a conformationally constrained proline mimetic and a key intermediate in medicinal chemistry [2][3]. Its stereochemistry is critical for biological activity, with the (1R,4S) configuration providing a distinct three-dimensional orientation compared to its enantiomer [4][5].

Procurement Risks of Substituting (1R,4S)-2-Azabicyclo[2.2.1]heptane with Its Enantiomer or Flexible Analogs


Generic substitution of (1R,4S)-2-azabicyclo[2.2.1]heptane with its enantiomer (1S,4R) or with flexible analogs like proline is not chemically equivalent and will yield divergent biological outcomes. The compound's rigid bicyclic framework is the key to its function as a conformationally constrained mimetic, locking the amine into a specific spatial orientation that is essential for target recognition [1][2]. While the (1R,4S) enantiomer is a potent inhibitor when incorporated into larger molecules, its enantiomer or structurally related but flexible alternatives show significantly reduced or altered activity due to suboptimal fit within enzyme active sites [3][4]. This stereochemical and conformational specificity is a critical quality attribute for procurement, as using the wrong isomer or an alternative scaffold will compromise experimental reproducibility and lead to failure in downstream applications.

Quantitative Performance Benchmarks for (1R,4S)-2-Azabicyclo[2.2.1]heptane Derivatives Against Clinical Comparators


Superior DPP-4 Inhibitory Potency of Neogliptin (a 2-Azabicyclo[2.2.1]heptane Derivative) vs. Vildagliptin and Sitagliptin

A derivative of the 2-azabicyclo[2.2.1]heptane scaffold, named neogliptin (compound 12a), demonstrates significantly higher in vitro potency against human DPP-4 than the established drugs vildagliptin and sitagliptin [1][2].

DPP-4 Inhibition Type 2 Diabetes Gliptin Class

Selectivity Profile: 2-Azabicyclo[2.2.1]heptane Derivative Shows No Substantial Inhibition of Off-Target DPP-8 and DPP-9

Further optimization of the neogliptin scaffold led to compound 9a (IC50 = 4.3 nM for DPP-4), which demonstrates high selectivity by not mediating any substantial inhibition of the closely related enzymes DPP-8 and DPP-9 [1][2].

Selectivity Off-Target Effects Drug Safety

Favorable ADME Properties and Aqueous Stability of a 2-Azabicyclo[2.2.1]heptane-Based Inhibitor

The 2-azabicyclo[2.2.1]heptane derivative neogliptin (12a) exhibits superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to vildagliptin and a lower cardiotoxic effect compared to sitagliptin [1][2]. It is also stable in aqueous solutions due to its low intramolecular cyclisation potential [3].

ADME Drug-like Properties Formulation Stability

High Affinity and Selectivity for the Orexin-1 Receptor (OX1R) by a 7-Azabicyclo[2.2.1]heptane Derivative

JNJ-54717793, a compound featuring a 7-azabicyclo[2.2.1]heptane core, is a high-affinity and potent antagonist of the orexin-1 receptor (OX1R) [1].

Orexin Receptor Antagonism CNS Drug Discovery Anxiety Disorders

Enantioselective Synthesis of 2-Azabicyclo[2.2.1]heptanes with High Yields

A method using a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides enables the enantioselective synthesis of 2-azabicyclo[2.2.1]heptanes in high yields with excellent enantioselectivities [1].

Asymmetric Synthesis Process Chemistry Chiral Building Blocks

High-Value Research and Development Applications for (1R,4S)-2-Azabicyclo[2.2.1]heptane


Scaffold for Next-Generation DPP-4 Inhibitors with Improved Potency and Selectivity

Based on its demonstrated superiority in DPP-4 inhibition (IC50 = 16.8 nM) [1] and its favorable selectivity profile against DPP-8 and DPP-9 [2], the 2-azabicyclo[2.2.1]heptane core is an ideal starting point for medicinal chemistry programs aiming to develop new treatments for type 2 diabetes with a better therapeutic window than existing gliptins.

CNS Drug Discovery Targeting Orexin Receptors for Anxiety and Panic Disorders

The 7-azabicyclo[2.2.1]heptane scaffold's ability to confer high affinity (Ki = 16 nM) and 50-fold selectivity for OX1R over OX2R [3] makes it a privileged structure for designing brain-penetrant, selective antagonists. This is directly applicable to research on anxiety, panic, and addiction disorders without the sedative effects of dual orexin antagonists.

Conformationally Constrained Proline Mimetic for Peptidomimetic and Chiral Catalyst Design

The rigid bicyclic structure locks the amine into a specific spatial orientation, making it a superior substitute for flexible proline in peptides and catalysts [4]. This rigidity can enhance binding affinity, improve metabolic stability, and enable the creation of highly stereoselective catalysts for asymmetric synthesis [5].

Advanced Building Block for Scalable Enantioselective Synthesis

Recent advancements in catalytic enantioselective synthesis [6] provide reliable access to high-purity (1R,4S)-2-azabicyclo[2.2.1]heptane. This ensures a scalable supply chain for incorporating this chiral amine into complex drug candidates, a critical factor for transitioning projects from discovery to preclinical development.

Technical Documentation Hub

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